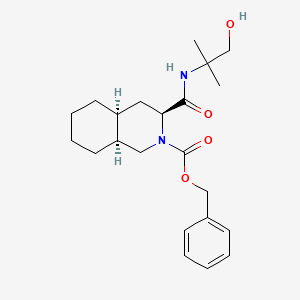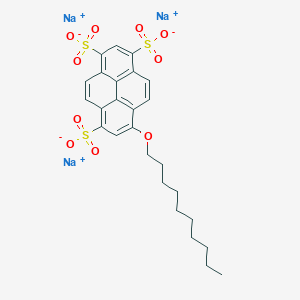![molecular formula C20H24O3 B562577 3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one CAS No. 101622-87-1](/img/structure/B562577.png)
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the class of chromen-2-ones, which are known for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a suitable aldehyde with a chromen-2-one derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases under controlled temperatures and pressures.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3,7-dimethylocta-1,3,6-triene: A related compound with similar structural features but different chemical properties.
4-hydroxy-5-methylchromen-2-one: A simpler derivative with distinct biological activities.
Uniqueness
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one stands out due to its unique combination of structural elements, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
101622-87-1 |
|---|---|
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.409 |
IUPAC-Name |
3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)8-6-9-13(3)15(5)18-19(21)17-14(4)10-7-11-16(17)23-20(18)22/h7-11,15,21H,6H2,1-5H3/b13-9+ |
InChI-Schlüssel |
MWUPCDHWZJCKQP-UKTHLTGXSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=C2O)C(C)C(=CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
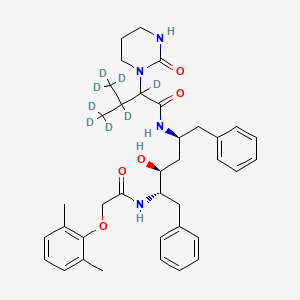
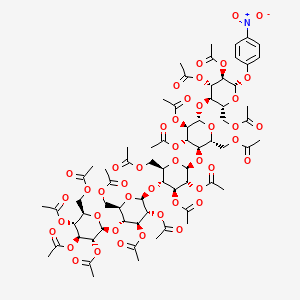
![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)
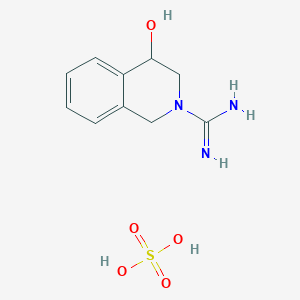
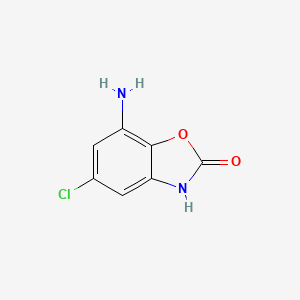

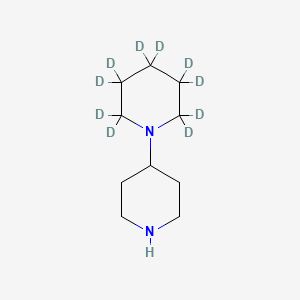
![Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
